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Abstract
This technical guide provides a comprehensive overview of 2,4,6-trimethylphenylacetonitrile,

a key chemical intermediate with significant potential in pharmaceutical research and organic

synthesis. The document details the compound's nomenclature, including its various synonyms

and identifiers, and presents a thorough analysis of its physicochemical properties.

Furthermore, this guide outlines a probable synthetic pathway, discusses the reactivity of its

core functional groups, and explores its applications, particularly as a structural motif in drug

discovery. Safety protocols and handling procedures are also provided to ensure its proper use

in a laboratory setting. This document is intended for researchers, chemists, and professionals

in the field of drug development seeking a detailed understanding of this versatile compound.

Chemical Identity and Nomenclature
2,4,6-Trimethylphenylacetonitrile is an aromatic nitrile characterized by a phenylacetonitrile

core substituted with three methyl groups at the 2, 4, and 6 positions of the benzene ring. This

substitution pattern, derived from mesitylene, is crucial to its unique steric and electronic

properties. Accurate identification is paramount for regulatory compliance, procurement, and

scientific communication.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b043153?utm_src=pdf-interest
https://www.benchchem.com/product/b043153?utm_src=pdf-body
https://www.benchchem.com/product/b043153?utm_src=pdf-body
https://www.benchchem.com/product/b043153?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The compound is most commonly known in commercial and research settings as

Mesitylacetonitrile.[1] A comprehensive list of its identifiers and synonyms is provided below.

Table 1: Nomenclature and Chemical Identifiers
Identifier Type Value Source(s)

Primary Name
2,4,6-

Trimethylphenylacetonitrile
Sigma-Aldrich

IUPAC Name
2-(2,4,6-

trimethylphenyl)acetonitrile
PubChem

Common Synonyms

Mesitylacetonitrile, 2,4,6-

Trimethylbenzyl cyanide, 2,4,6-

Trimethylbenzeneacetonitrile

ChemicalBook[1]

CAS Number 34688-71-6 Sigma-Aldrich, SCBT[1][2][3]

EC Number 252-151-9 Sigma-Aldrich

Molecular Formula C₁₁H₁₃N or (CH₃)₃C₆H₂CH₂CN
FINETECH INDUSTRY,

Sigma-Aldrich[2][3]

Molecular Weight 159.23 g/mol Sigma-Aldrich, SCBT[2][3]

InChI

1S/C11H13N/c1-8-6-9(2)11(4-

5-12)10(3)7-8/h6-7H,4H2,1-

3H3

Sigma-Aldrich, FINETECH[3]

InChI Key
SDKQOGSGNPGPRN-

UHFFFAOYSA-N
Sigma-Aldrich, FINETECH[3]

SMILES Cc1cc(C)c(CC#N)c(C)c1 Sigma-Aldrich

Physicochemical Properties
The physical and chemical properties of 2,4,6-trimethylphenylacetonitrile dictate its behavior

in reactions, its solubility, and appropriate handling and storage conditions. The sterically

hindered nature of the mesityl group significantly influences these characteristics.

Table 2: Physicochemical Data
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Property Value Source(s)

Physical State Solid Calculated from Melting Point

Appearance Light yellow Fisher Scientific[4]

Odor Odorless Fisher Scientific[4]

Melting Point 76-80 °C (lit.)
Sigma-Aldrich,

ChemicalBook[1][3]

Boiling Point 120 °C @ 1 mmHg ChemicalBook[1]

Density ~1.029 g/cm³ (estimate) ChemicalBook[1]

Refractive Index ~1.547 (estimate) ChemicalBook[1]

Functional Group Nitrile Sigma-Aldrich

The nitrile functional group is a key feature, offering a site for diverse chemical transformations,

which is a cornerstone of its utility in synthetic chemistry.

Synthesis and Reactivity
Proposed Synthetic Pathway
While specific, detailed preparations are proprietary or found within patent literature, a

chemically sound and efficient synthesis can be proposed based on established organic

chemistry principles. A common route to phenylacetonitriles involves the nucleophilic

substitution of a corresponding benzyl halide with a cyanide salt. The synthesis of 2,4,6-
trimethylphenylacetonitrile would logically start from mesitylene.

The proposed two-step synthesis is as follows:

Halogenation: Free-radical bromination of mesitylene (1,3,5-trimethylbenzene) using N-

bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide selectively

halogenates one of the benzylic methyl groups to yield 2,4,6-trimethylbenzyl bromide.

Cyanation: The resulting benzyl bromide is then treated with a cyanide salt, such as sodium

cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or
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acetone. This proceeds via an Sₙ2 mechanism to yield the final product, 2,4,6-
trimethylphenylacetonitrile.

Mesitylene
(1,3,5-Trimethylbenzene)

NBS, AIBN
(Free-Radical Bromination) 2,4,6-Trimethylbenzyl Bromide Step 1 NaCN in DMSO

(Nucleophilic Substitution) 2,4,6-Trimethylphenylacetonitrile Step 2 

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2,4,6-trimethylphenylacetonitrile.

Core Reactivity
The chemical utility of 2,4,6-trimethylphenylacetonitrile is derived from the reactivity of its

nitrile group and the aromatic mesityl ring.

2,4,6-Trimethylphenylacetonitrile Core Structure
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Caption: Key reactive sites of 2,4,6-trimethylphenylacetonitrile.
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Nitrile Group Transformations: The nitrile (cyano) group is exceptionally versatile.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form 2,4,6-

trimethylphenylacetic acid, a valuable building block for herbicides and other bioactive

molecules.[5]

Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction

(e.g., with LiAlH₄) converts the nitrile to the corresponding primary amine, 2-(2,4,6-

trimethylphenyl)ethanamine. This introduces a basic nitrogen center, crucial for many

pharmaceutical scaffolds.

Addition Reactions: The nitrile can react with organometallic reagents, such as Grignard

reagents, to form ketones after hydrolysis of the intermediate imine.

Aromatic Ring Reactivity: The mesityl ring is electron-rich due to the three methyl groups,

predisposing it to electrophilic aromatic substitution. However, the positions ortho and para to

the activating groups are sterically hindered, which can direct substitution to less crowded

positions or require more forceful reaction conditions.

Applications in Research and Drug Development
The unique structure of 2,4,6-trimethylphenylacetonitrile makes it a valuable intermediate in

several high-value applications. It is commercially available as a specialty product for

proteomics research and is classified as a pharmaceutical intermediate.[1][2]

Role as a Pharmaceutical Building Block
The nitrile group is a well-established pharmacophore found in over 30 approved drugs, prized

for its metabolic stability and ability to act as a hydrogen bond acceptor or a bioisostere for

other functional groups.[6] 2,4,6-trimethylphenylacetonitrile serves as a scaffold that

combines this valuable nitrile functionality with a bulky, lipophilic mesityl group.

This combination is particularly useful in:

Fragment-Based Drug Discovery (FBDD): The molecule can be used as a fragment to probe

deep, hydrophobic pockets within protein active sites. The mesityl group can occupy
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sterically demanding regions, while the nitrile provides a vector for hydrogen bonding or

further chemical elaboration.

Lead Optimization: Incorporating the 2,4,6-trimethylphenyl moiety into a lead compound can

enhance its metabolic stability by sterically shielding nearby susceptible sites from enzymatic

degradation. It also increases lipophilicity, which can modulate pharmacokinetic properties

like cell permeability and oral bioavailability.

Enzyme Active Site
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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